molecular formula C10H7ClO3 B7907193 (E)-4-(3-chlorophenyl)-2-oxobut-3-enoic acid

(E)-4-(3-chlorophenyl)-2-oxobut-3-enoic acid

Cat. No.: B7907193
M. Wt: 210.61 g/mol
InChI Key: URMPXNZXEYPVBN-SNAWJCMRSA-N
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Description

(E)-4-(3-chlorophenyl)-2-oxobut-3-enoic acid is a useful research compound. Its molecular formula is C10H7ClO3 and its molecular weight is 210.61 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Neuroprotective Agent and Kynurenine-3-Hydroxylase Inhibition

    One study explored the synthesis and structure-activity relationship of 4-aryl-2-hydroxy-4-oxobut-2-enoic acids, including 4-(3-chlorophenyl)-2-hydroxy-4-oxobut-2-enoic acid, as potent inhibitors of kynurenine-3-hydroxylase. These compounds show promise as neuroprotective agents, particularly in preventing quinolinic acid synthesis, which is implicated in neurodegenerative diseases (Drysdale et al., 2000).

  • Anti-inflammatory, Analgesic, and Antimicrobial Activities

    Another study synthesized substituted 4-aryl-2-methylenehydrazino-4-oxobut-2-enoic acids and found them to have moderate anti-inflammatory, analgesic, and antimicrobial activities (Pulina et al., 2009).

  • Amino-Lactonisation in Aqueous Media

    Research on the aqueous reaction of arylidene pyruvic acids, including (E)-4-(4-chlorophenyl)-2-oxobut-3-enoic acid, with arylamines or urea, demonstrates the potential for synthesizing various compounds, indicating the versatility of these acids in chemical reactions (Shiri et al., 2013).

  • Synthesis and Spectroscopic Characterization

    A study focusing on the synthesis and characterization of 4-(5-chloro-2-hydroxyphenylamino)-4-oxobut-2-enoic acid revealed insights into its structural properties and potential for DNA interaction, cytotoxicity, antitumor, and antioxidant activities (Sirajuddin et al., 2015).

  • Antibacterial Activities from Heterocyclic Compounds

    A research paper describes the utility of 4-(4-bromophenyl)-4-oxobut-2-enoic acid as a key material for preparing a series of compounds with expected antibacterial activities (El-Hashash et al., 2015).

  • Microwave-Assisted Synthesis of Building Blocks

    The synthesis of derivatives of 4-(hetero)aryl-4-oxobut-2-enoic acid using microwave assistance and ytterbium triflate catalyst demonstrates their utility as building blocks in synthesizing biologically active compounds (Tolstoluzhsky et al., 2008).

Properties

IUPAC Name

(E)-4-(3-chlorophenyl)-2-oxobut-3-enoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7ClO3/c11-8-3-1-2-7(6-8)4-5-9(12)10(13)14/h1-6H,(H,13,14)/b5-4+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

URMPXNZXEYPVBN-SNAWJCMRSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)C=CC(=O)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC(=C1)Cl)/C=C/C(=O)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7ClO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.